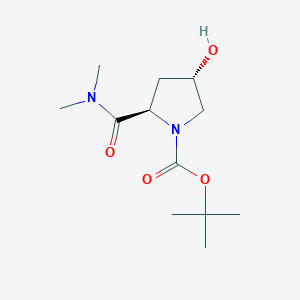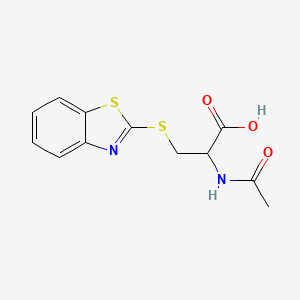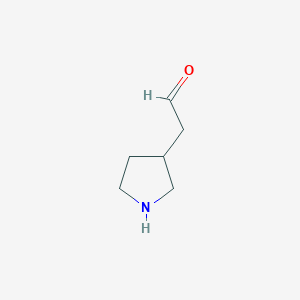
1-(3-Bromopropyl)-2-chloro-6-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-chloro-6-nitrobenzene is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-2-chloro-6-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2-chlorobenzene to introduce the nitro group, followed by the bromination of the propyl side chain. The reaction conditions often require the use of strong acids, such as sulfuric acid, and brominating agents like N-bromosuccinimide (NBS). Industrial production methods may involve similar steps but are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-2-chloro-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the propyl side chain, to form carboxylic acids or aldehydes. Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-chloro-6-nitrobenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modification of biomolecules, such as proteins and nucleic acids, to investigate their functions and interactions.
Medicine: Research into potential therapeutic applications includes the development of new drugs targeting specific diseases, leveraging the compound’s unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings, where its functional groups impart desirable properties.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-2-chloro-6-nitrobenzene exerts its effects is primarily through its reactive functional groups. The bromine and nitro groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. These reactions often involve nucleophilic attack on the bromine atom or reduction of the nitro group, resulting in changes to the molecular structure and properties of the compound.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-2-chloro-6-nitrobenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-2-chlorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(3-Bromopropyl)-2-nitrobenzene: Lacks the chlorine atom, which can affect its reactivity and applications.
1-(3-Chloropropyl)-2-nitrobenzene: Lacks the bromine atom, leading to different substitution reactions and products. The presence of both bromine and nitro groups in this compound makes it unique, offering a combination of reactivity and versatility that is not found in its analogs.
Propiedades
Fórmula molecular |
C9H9BrClNO2 |
|---|---|
Peso molecular |
278.53 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-1-chloro-3-nitrobenzene |
InChI |
InChI=1S/C9H9BrClNO2/c10-6-2-3-7-8(11)4-1-5-9(7)12(13)14/h1,4-5H,2-3,6H2 |
Clave InChI |
WGSVYEZHVOYKQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CCCBr)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B15305538.png)

![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B15305546.png)
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15305549.png)

![Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B15305572.png)
![Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B15305574.png)
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole](/img/structure/B15305575.png)

